An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1-pentene
An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a valuable branched-chain olefin. The document details its physicochemical properties, provides established synthetic protocols, and includes spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound.
Chemical Identity and Properties
4,4-Dimethyl-1-pentene is a colorless, flammable liquid with a chemical formula of C₇H₁₄. Its structure features a terminal double bond and a neopentyl group, which imparts unique steric and electronic properties to the molecule. These characteristics make it a useful building block in organic synthesis and polymer chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,4-dimethyl-1-pentene is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][2] |
| CAS Number | 762-62-9 | [1] |
| Appearance | Colorless, clear liquid | [3][4] |
| Boiling Point | 72-73 °C | [5][6] |
| Melting Point | -137 °C | [6] |
| Density | 0.682 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.3917 | [6] |
| Flash Point | -12 °C | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. |
Spectroscopic Data
The structural elucidation of 4,4-dimethyl-1-pentene is supported by various spectroscopic techniques.
1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4,4-dimethyl-1-pentene exhibits characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.75 | m | 1H | -CH= |
| ~4.95 | dd | 2H | =CH₂ |
| ~2.00 | t | 2H | -CH₂- |
| ~0.90 | s | 9H | -C(CH₃)₃ |
1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | -CH= |
| ~114.5 | =CH₂ |
| ~45.5 | -CH₂- |
| ~30.0 | -C(CH₃)₃ |
| ~29.0 | -C(CH₃)₃ |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of 4,4-dimethyl-1-pentene shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch |
| ~1465 | Medium | C-H bend |
| ~910 | Strong | =C-H bend (out-of-plane) |
1.2.4. Mass Spectrometry (MS)
The electron ionization mass spectrum of 4,4-dimethyl-1-pentene shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - CH₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | High | [C₃H₅]⁺ (allyl cation) |
Synthesis of 4,4-Dimethyl-1-pentene
Two primary methods for the synthesis of 4,4-dimethyl-1-pentene are detailed below.
Grignard Reaction of tert-Butylmagnesium Chloride with Allyl Bromide
This classic method, reported by Whitmore and Homeyer, involves the coupling of a Grignard reagent with an allylic halide.
2.1.1. Experimental Protocol
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Allyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the stirred magnesium suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Allyl Bromide: Cool the Grignard solution in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous calcium chloride. Filter and remove the diethyl ether by distillation. Fractionally distill the residue to obtain pure 4,4-dimethyl-1-pentene.
S(N)2' Reaction of tert-Butyllithium (B1211817) with an Allyl Ether
This method, described by Bailey and co-workers, involves the reaction of an organolithium reagent with an allyl ether, proceeding through an S(N)2' mechanism.[3]
2.2.1. Experimental Protocol
Materials:
-
Allyl ether (e.g., allyl phenyl ether)
-
tert-Butyllithium in pentane (B18724)
-
Anhydrous pentane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allyl ether in anhydrous pentane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: Slowly add a solution of tert-butyllithium in pentane to the stirred solution of the allyl ether.
-
Reaction and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up and Purification: Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting mixture of the deallylated product and 4,4-dimethyl-1-pentene can be separated by fractional distillation.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis of 4,4-dimethyl-1-pentene.
Caption: Grignard synthesis workflow for 4,4-dimethyl-1-pentene.
Caption: SN2' synthesis workflow for 4,4-dimethyl-1-pentene.
Safety and Handling
4,4-Dimethyl-1-pentene is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[1] Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of 4,4-dimethyl-1-pentene. The information presented, including tabulated physical and spectroscopic data and detailed experimental protocols, will be a valuable resource for chemists in research and industry. The synthetic methods described offer versatile routes to this important branched-chain olefin, enabling its use in a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,4-DIMETHYL-1-PENTENE(762-62-9) 13C NMR [m.chemicalbook.com]
- 3. Facile O-deallylation of allyl ethers via S(N)2' reaction with tert-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
